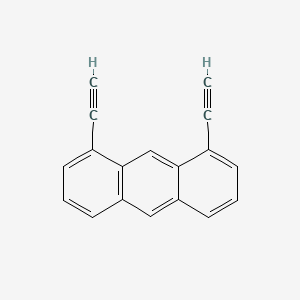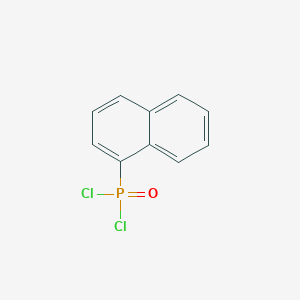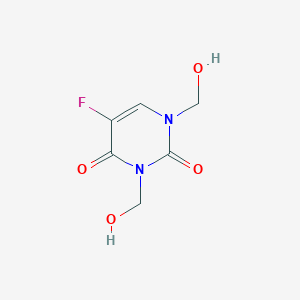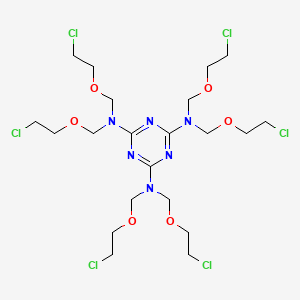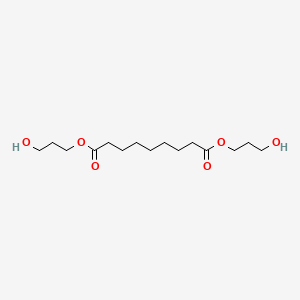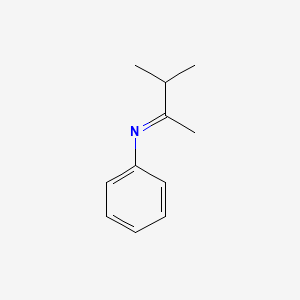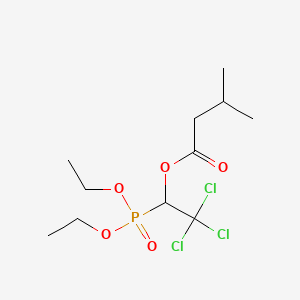![molecular formula C9H18O3 B14451117 (3R)-3-[(Oxan-2-yl)oxy]butan-1-ol CAS No. 77610-95-8](/img/structure/B14451117.png)
(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol is an organic compound that belongs to the class of alcohols It features a butanol backbone with an oxane (tetrahydropyran) ring attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(Oxan-2-yl)oxy]butan-1-ol typically involves the reaction of butan-1-ol with oxane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where butan-1-ol reacts with an oxane halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing side reactions. The use of catalysts and automated systems can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxane ring can be reduced to form a simpler ether compound.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of (3R)-3-[(Oxan-2-yl)oxy]butan-2-one.
Reduction: Formation of (3R)-3-[(Oxan-2-yl)oxy]butane.
Substitution: Formation of (3R)-3-[(Oxan-2-yl)oxy]butyl halides or amines.
Aplicaciones Científicas De Investigación
(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R)-3-[(Oxan-2-yl)oxy]butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The oxane ring and hydroxyl group play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-[(Oxan-2-yl)oxy]butane: Lacks the hydroxyl group, resulting in different reactivity and applications.
(3R)-3-[(Oxan-2-yl)oxy]butan-2-one: Contains a ketone group instead of a hydroxyl group, leading to distinct chemical properties.
Uniqueness
(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol is unique due to its specific combination of an oxane ring and a hydroxyl group on a butanol backbone
Propiedades
Número CAS |
77610-95-8 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(3R)-3-(oxan-2-yloxy)butan-1-ol |
InChI |
InChI=1S/C9H18O3/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-10H,2-7H2,1H3/t8-,9?/m1/s1 |
Clave InChI |
LBRXDVACOOJMJQ-VEDVMXKPSA-N |
SMILES isomérico |
C[C@H](CCO)OC1CCCCO1 |
SMILES canónico |
CC(CCO)OC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


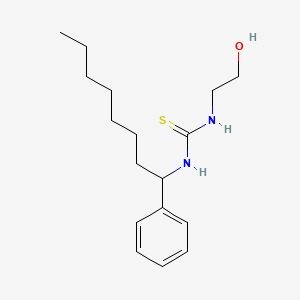
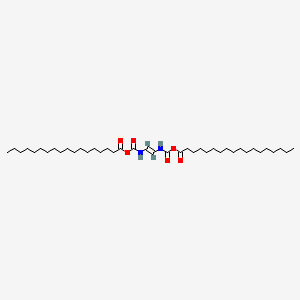
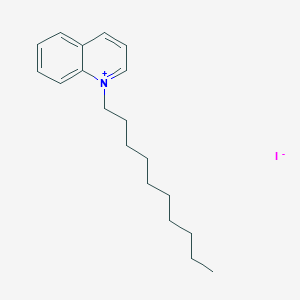
![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
